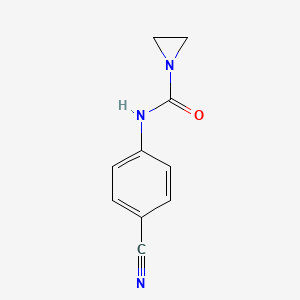
n-(4-Cyanophenyl)aziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)aziridine-1-carboxamide: is an organic compound with the molecular formula C10H9N3O It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a cyanophenyl group attached to the aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)aziridine-1-carboxamide typically involves the reaction of 4-cyanophenylamine with aziridine-1-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.
Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Cyanophenyl)aziridine-1-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases. Its ability to form stable complexes with proteins makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-(4-Cyanophenyl)aziridine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness: N-(4-Cyanophenyl)aziridine-1-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propiedades
Número CAS |
13907-83-0 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14) |
Clave InChI |
DTSJPEAPDBQGCF-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


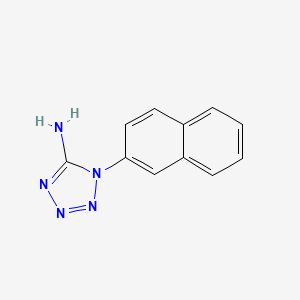

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

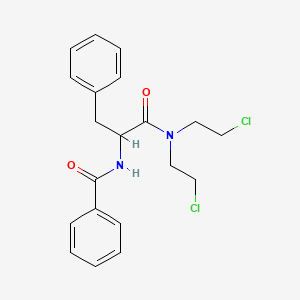
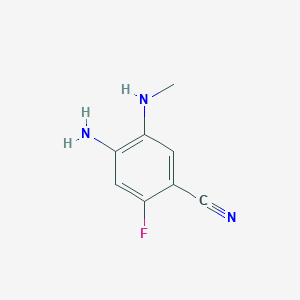
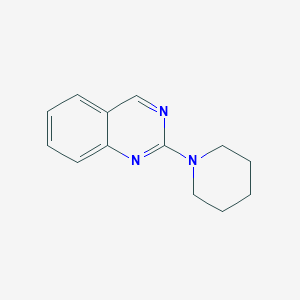

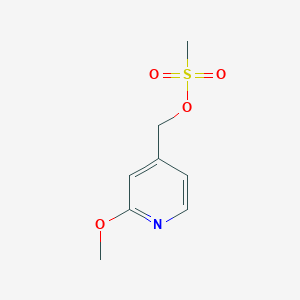
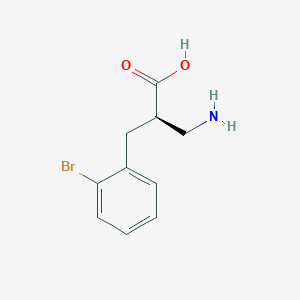
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
